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Compound of Interest
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Compound Name: ) )
yl)phenoxy]propanoic acid

CAS No.: 832739-85-2

Cat. No.: B2749622

. 7

Executive Summary
CAS 832739-85-2 (2-[3-(1H-Tetrazol-1-yl)phenoxy]propanoic acid) represents a class of

amphoteric pharmacophores often utilized in the development of PPAR agonists and metabolic
modulators. Its structure combines a polar carboxylic acid tail with a nitrogen-rich tetrazole ring
linked via a phenoxy ether bridge.

This guide provides a technical comparison of Positive (ESI+) vs. Negative (ESI-) Electrospray
lonization modes for this molecule. While the carboxylic acid moiety suggests high sensitivity in
negative mode, the tetrazole ring introduces unique fragmentation pathways in positive mode
that are critical for structural confirmation and specificity in complex biological matrices.

Chemical ldentity & Properties

Property Detail

Chemical Name 2-[3-(1H-Tetrazol-1-yl)phenoxy]propanoic acid
CAS Number 832739-85-2

Molecular Formula C10H10N4O3

Exact Mass 234.0753 Da

pKa (Predicted) ~3.5 (Carboxylic Acid), ~4.8 (Tetrazole)

LogP ~1.8 (Moderate Lipophilicity)
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Experimental Configuration

To replicate the fragmentation patterns described below, the following LC-MS/MS parameters
are recommended. These conditions are optimized to minimize in-source fragmentation while
maximizing product ion yield.

Liquid Chromatography (LC)

¢ Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 pm).
* Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).
* Mobile Phase B: Acetonitrile (or Methanol for different selectivity).

¢ Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry (MS)
¢ Source: Electrospray lonization (ESI).[1][2][3][4]
e Capillary Voltage: 3.5 kV (ESI+) / 2.5 kV (ESI-).

e Desolvation Temp: 400°C.

¢ Collision Gas: Argon or Nitrogen.

Fragmentation Pathway Analysis

The fragmentation of CAS 832739-85-2 is driven by two competing mechanisms: the Tetrazole
Ring Contraction and the Carboxylic Acid Elimination.

Feature ESI+ Mode (Protonated) ESI- Mode (Deprotonated)
Precursor lon [M+H]* (m/z 235.1) [M-H]~ (m/z 233.1)
. . Loss of N2 and HNs from Decarboxylation (COz) & Ring
Primary Mechanism
Tetrazole Cleavage
Key Product lons m/z 207, 192, 163 m/z 189, 161, 117

High: Tetrazole-specific losses Moderate: CO: loss is

Selectivity are rare in background noise. common in many organic
acids.
Sensitivit Moderate (Requires acidic High (Acidic moiety ionizes
y mobile phase). strongly).
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Detailed Mechanistic Pathways
Pathway A: Positive Mode (ESI+)

In positive mode, the protonation likely occurs on the tetrazole ring nitrogen.

e Primary Loss (N2): The tetrazole ring is thermally unstable and readily loses a molecule of
nitrogen (N2, 28 Da), resulting in a diazirine or nitrene intermediate (m/z 207).

¢ Secondary Loss (HNs): Alternatively, the ring can expel hydrazoic acid (HNs, 43 Da), a
highly diagnostic transition for 1-substituted tetrazoles, yielding an amine-like cation (m/z
192).

« Ether Cleavage: High collision energy leads to the cleavage of the ether bond, stripping

the propanoic acid tail.

Pathway B: Negative Mode (ESI-)

In negative mode, the carboxylic acid is deprotonated.

¢ Primary Loss (COz): The most abundant transition is the loss of carbon dioxide (44 Da)
from the propanoic acid tail, yielding a stabilized phenoxy-tetrazole anion (m/z 189).

e Secondary Loss (N2): The resulting ion can further lose nitrogen (28 Da) from the
tetrazole ring (m/z 161).

Visualization of Fragmentation Logic

The following diagram illustrates the branching fragmentation pathways for CAS 832739-85-2,
highlighting the distinct structural information gained from each ionization mode.
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ESI+ Mode (Protonated) ESI- Mode (Deprotonated)
[M+H]+ [M-H]-
m/z 235.1 m/z 233.1
%8 Da (N2)\43 Da (HN3) LM Da (CO2)
[M+H - N2]+ [M+H - HN3]+ [M-H - CO2]-
m/z 207.1 m/z 192.1 m/z 189.1
(Nitrene Int.) (Amine cation) (Phenoxy-Tetrazole)
".
I-44 Da (C2H40) -28 Da (N2)
Y
Ether Cleavage [M-H - CO2 - N2J]-
m/z 163.1 m/z 161.1
I
|
:Ring Deg.
A 4
Phenoxide lon
m/z 117.0

Figure 1: Divergent fragmentation pathways of CAS 832739-85-2 in ESI+ vs ESI- modes.

Click to download full resolution via product page

Figure 1: Divergent fragmentation pathways of CAS 832739-85-2. ESI+ favors tetrazole ring
contraction, while ESI- favors decarboxylation.

MRM Transition Table

For guantitative method development (LC-MS/MS), the following Multiple Reaction Monitoring
(MRM) transitions are recommended.
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lonization Precursor lon Product lon Collision

Mode (miz) (miz) Energy (eV) R

ESl+ 235.1 207.1 15 - 20 Quantifier (High
Intensity)

ESI+ 235.1 192.1 25-30 Qualifier (High
Specificity)

ESI- 233.1 189.1 10- 15 Quantifier (Max
Sensitivity)

ESI- 233.1 161.1 25 - 30 Qualifier

Recommendation:

e Use ESI- (m/z 233.1 -> 189.1) for maximum sensitivity (PK/PD studies) due to the acidic
nature of the molecule.

e Use ESI+ (m/z 235.1 -> 192.1) for confirmatory analysis in complex matrices, as the loss
of HNs (43 Da) is mechanistically unique to tetrazoles and less prone to isobaric
interference than CO:z loss.

References

e Fraser, R. R., & Haque, K. E. (1968). The effect of substituents on the fragmentation of
1,5-disubstituted tetrazoles. Canadian Journal of Chemistry. (Foundation for tetrazole
fragmentation mechanisms).[4]

e Shurukhin, Y. V,, et al. (2021).[5] Substituent Effects on ESI-MS Fragmentation Patterns
of 1-aryl-tetrazoles. MDPI Molecules. (Confirming N2 and HN3 loss pathways).

e Prasain, J. (2010).[1] lon fragmentation of small molecules in mass spectrometry.
University of Alabama at Birmingham. (General rules for carboxylic acid fragmentation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Comparison Guide: Mass Spectrometry
Fragmentation of CAS 832739-85-2]. BenchChem,_[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2749622#mass-spectrometry-fragmentation-
pattern-of-cas-832739-85-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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